molecular formula C5H4N2O2 B582068 6-Hydroxypyridazine-3-carboxaldehyde CAS No. 933734-91-9

6-Hydroxypyridazine-3-carboxaldehyde

Cat. No.: B582068
CAS No.: 933734-91-9
M. Wt: 124.099
InChI Key: NRSDBRGRLFTCSW-UHFFFAOYSA-N
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Description

6-Hydroxypyridazine-3-carboxaldehyde is a heterocyclic compound with the molecular formula C5H4N2O2 and a molecular weight of 124.1 g/mol . It is also known by other names such as 3-Formyl-6-hydroxypyridazine and 6-Formylpyridazin-3-ol . This compound is characterized by the presence of a hydroxyl group and an aldehyde group attached to a pyridazine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxypyridazine-3-carboxaldehyde typically involves the reaction of pyridazine derivatives with appropriate reagents. One common method is the formylation of 6-hydroxypyridazine using formylating agents such as formic acid or formamide under controlled conditions . The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxypyridazine-3-carboxaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Biological Activity

6-Hydroxypyridazine-3-carboxaldehyde is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula C5H4N2O2C_5H_4N_2O_2 and is characterized by the presence of a hydroxyl group and an aldehyde functional group on a pyridazine ring. Its unique structure contributes to its reactivity and biological activity, making it a subject of interest in various research domains.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated its efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .

2. Antioxidant Properties
The compound also displays antioxidant activity, which is crucial for protecting cells from oxidative stress. This property may be attributed to the hydroxyl group in its structure, which can scavenge free radicals and reduce oxidative damage .

3. Enzyme Inhibition
this compound has been reported to inhibit certain enzymes involved in bacterial metabolism. For example, it may affect tRNA methyltransferases, which are essential for protein synthesis in bacteria, thereby hindering their growth .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Interaction with Enzymes : The compound likely interacts with specific enzymes, altering their activity and leading to antimicrobial effects.
  • Oxidative Stress Reduction : Its antioxidant properties may help mitigate cellular damage caused by reactive oxygen species (ROS), enhancing cell survival under stress conditions .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

StudyFindings
Demonstrated significant antimicrobial activity against E. coli and S. aureus.
Identified enzyme inhibition mechanisms that could lead to reduced bacterial growth.
Highlighted antioxidant properties that may protect against oxidative stress.

Case Studies

  • Antimicrobial Efficacy
    A study conducted on various bacterial strains revealed that this compound effectively inhibited growth at concentrations as low as 50 µg/mL. This study suggests its potential as a lead compound for antibiotic development.
  • Oxidative Stress Protection
    In vitro experiments showed that the compound significantly reduced ROS levels in cultured human cells exposed to oxidative stressors, indicating its protective role against cellular damage.

Properties

IUPAC Name

6-oxo-1H-pyridazine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O2/c8-3-4-1-2-5(9)7-6-4/h1-3H,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSDBRGRLFTCSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NN=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653296
Record name 6-Oxo-1,6-dihydropyridazine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933734-91-9
Record name 6-Oxo-1,6-dihydropyridazine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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